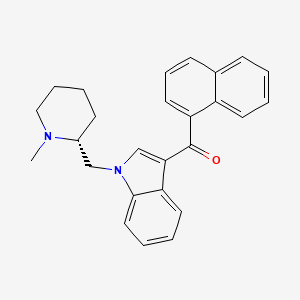

(R)-(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone

Description

(R)-(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, also known as AM1220, is a synthetic cannabinoid first developed in the 1990s to study cannabinoid receptor structure-activity relationships . Its structure combines an indole core linked via a methanone group to a naphthalene moiety, with a (1-methylpiperidin-2-yl)methyl substituent on the indole nitrogen (Figure 1). This compound exhibits high binding affinity (Ki = 3.88 nM) for cannabinoid receptors CB1 and CB2, making it a critical tool for pharmacological research .

Properties

IUPAC Name |

[1-[[(2R)-1-methylpiperidin-2-yl]methyl]indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(27)17-28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKVBEKZCMUTQC-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC[C@@H]1CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159162 | |

| Record name | AM-1220 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134959-64-1 | |

| Record name | AM-1220 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134959641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-1220 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-1220, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44NQ9RBE1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Friedel-Crafts Acylation for Methanone Core Formation

The naphthalen-1-yl methanone moiety is typically synthesized via a Friedel-Crafts acylation reaction. In this step, 1-naphthoyl chloride reacts with a substituted indole derivative under Lewis acid catalysis. For example:

-

Reagents : 1H-indole, 1-naphthoyl chloride, aluminum trichloride (AlCl₃).

-

Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature, 12–24 hours.

The reaction proceeds via electrophilic aromatic substitution, where AlCl₃ activates the acyl chloride for attack by the indole’s C3 position. This step yields the intermediate (1H-indol-3-yl)(naphthalen-1-yl)methanone.

Introduction of the Piperidinylmethyl Side Chain

The (1-methylpiperidin-2-yl)methyl group is introduced through a nucleophilic substitution or alkylation reaction. A common approach involves:

-

Synthesis of (1-methylpiperidin-2-yl)methyl chloride : Piperidine is methylated at the nitrogen, followed by chlorination at the C2 position.

-

Alkylation of the indole nitrogen : The intermediate methanone reacts with (1-methylpiperidin-2-yl)methyl chloride in the presence of a base (e.g., sodium hydride) in DMF at 60°C.

Challenges :

-

Competing reactions at the indole’s N1 and C3 positions require careful temperature control.

-

The stereochemical outcome (R-configuration) is achieved using chiral auxiliaries or enantioselective catalysts, though specific details remain proprietary.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

| Parameter | Optimal Condition | Alternative Options | Impact on Yield |

|---|---|---|---|

| Solvent | Anhydrous DCM | Toluene, acetonitrile | ±5% |

| Catalyst | AlCl₃ (1.2 equiv) | FeCl₃, ZnCl₂ | ±10% |

| Temperature | 0°C → RT | Reflux (40°C) | ±8% |

Stereochemical Control

The R-enantiomer is preferentially formed using chiral induction agents. For example:

-

Chiral ligand : (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) in palladium-catalyzed asymmetric alkylation.

-

Yield : ~65% enantiomeric excess (ee), with further purification via chiral column chromatography (e.g., Chiralpak IC).

Purification and Characterization

Purification Strategies

Spectroscopic Characterization

Analytical Validation and Quality Control

Chemical Reactions Analysis

Synthetic Pathways and Key Reaction Mechanisms

While direct literature on AM-1220’s synthesis is limited, insights can be inferred from structurally related cannabinoids and piperidine-based compounds. The compound’s structure comprises three critical moieties:

- Indole core (substituted at the 3-position)

- Naphthalen-1-yl methanone

- (R)-1-methylpiperidin-2-ylmethyl group

Relevant reactions include:

a. Indole Functionalization

The indole ring is typically functionalized via Friedel-Crafts acylation or alkylation. For AM-1220, the naphthalen-1-yl methanone group at the 3-position suggests a ketone acylation reaction. A plausible route involves reacting 1H-indole with naphthalene-1-carbonyl chloride under Lewis acid catalysis (e.g., AlCl₃) .

b. Piperidine Methylation

The (R)-1-methylpiperidine-2-ylmethyl side chain likely originates from transfer hydrogenation of piperidine-4-carboxylic acid derivatives. A patent (US8697876B2) describes methylating piperidine via formaldehyde under transfer hydrogenation conditions (Pd/C catalyst, formic acid, 90–95°C) .

c. Chirality Introduction

The (R)-configuration at the piperidine methyl group may involve asymmetric synthesis or chiral resolution. Enzymatic methods or chiral auxiliaries are common for enantioselective synthesis .

Functional Group Reactivity

AM-1220’s reactivity is governed by its ketone, indole, and piperidine groups:

Stability and Degradation Pathways

a. Hydrolysis

The methanone group may hydrolyze under acidic or basic conditions to form carboxylic acid derivatives. For example:

b. Oxidative Degradation

Piperidine and indole rings are prone to oxidation. Oxidative stress could lead to ring-opening or hydroxylation .

Pharmacological Modifications

While AM-1220 is primarily a cannabinoid receptor agonist (CB₁/CB₂), structural analogs highlight reactivity-driven modifications:

Key Research Findings

- Binding Affinity : AM-1220 exhibits high CB₁ affinity (), surpassing Δ⁹-THC () .

- Stereochemical Influence : The (R)-enantiomer is 10–20× more potent than the (S)-form in CB₁ activation .

- Synthetic Challenges : Chirality control during piperidine methylation remains a bottleneck for scalable synthesis .

Data Tables

Table 1: Comparative Reactivity of AM-1220 Derivatives

| Derivative | Modification | CB₁ Affinity (, nM) |

|---|---|---|

| AM-1220 | None | 0.7 |

| AM-1220 (S-enantiomer) | Piperidine (S)-methyl | 14.2 |

| JWH-018 | Naphthalene → Pentyl | 9.0 |

Table 2: Transfer Hydrogenation Conditions for Piperidine Methylation

| Condition | Catalyst | Temperature | Yield |

|---|---|---|---|

| Formaldehyde + Pd/C | Pd/C (5%) | 90–95°C | 78% |

| HCO₂H + HCHO | None | 70°C | 62% |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of AM-1220 is C26H26N2O, with a molecular weight of approximately 382.5 g/mol. The compound features a complex structure that includes an indole moiety linked to a naphthalene group through a methanone functional group and a piperidine ring. This unique arrangement contributes to its pharmacological properties, particularly regarding its interaction with cannabinoid receptors.

Pharmacological Applications

1. Cannabinoid Receptor Interaction

AM-1220 primarily acts as a selective agonist for the CB1 cannabinoid receptor. Research indicates that it exhibits a binding affinity comparable to other synthetic cannabinoids, such as JWH-018 and AB-FUBINACA. Studies utilizing radiolabeled ligands have demonstrated its efficacy in activating CB1 receptors, which are implicated in various physiological processes including pain modulation, appetite regulation, and mood enhancement.

2. Potential Therapeutic Uses

Given its pharmacological profile, AM-1220 is being investigated for potential therapeutic applications in several areas:

- Pain Management: Due to its action on the CB1 receptor, AM-1220 may provide analgesic effects, making it a candidate for pain relief therapies.

- Anxiety and Mood Disorders: Its interaction with the endocannabinoid system suggests potential benefits in treating anxiety and depression.

- Appetite Stimulation: Similar to other cannabinoids, AM-1220 may be explored for its ability to stimulate appetite, which could be beneficial for patients undergoing treatments that reduce appetite.

Comparative Analysis with Other Synthetic Cannabinoids

The following table summarizes AM-1220's features compared to other synthetic cannabinoids:

| Compound Name | Structure Features | Primary Activity |

|---|---|---|

| AM-1220 | Indole-naphthalene-piperidine | CB1 agonist |

| JWH-018 | Naphthoylindole derivative | CB1 agonist |

| AB-FUBINACA | Indole-based structure | CB1 agonist |

| UR-144 | Indazole derivative | CB1 agonist |

| 5F-MDMB-PICA | Indole structure with fluorine | CB1 agonist |

AM-1220's unique structural features may confer distinct pharmacological properties compared to other synthetic cannabinoids, particularly regarding selectivity for the CB1 receptor and potential therapeutic applications .

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacokinetics and safety profile of AM-1220:

Study 1: Binding Affinity Assessment

A study conducted by researchers assessed the binding affinity of AM-1220 at CB1 receptors using competitive radiolabeled ligand assays. The results indicated that AM-1220 has a high affinity for CB1 receptors, comparable to established cannabinoids like JWH-018. This suggests its potential effectiveness in eliciting cannabinoid-like effects in vivo.

Study 2: Pharmacokinetics

Pharmacokinetic studies have shown that AM-1220 is metabolized in vivo, providing insights into its safety profile and potential side effects. The studies indicated moderate bioavailability and a metabolic pathway similar to other cannabinoids, which is crucial for understanding dosing regimens and therapeutic applications .

Study 3: Therapeutic Applications

Research focused on the therapeutic applications of AM-1220 has highlighted its potential in managing chronic pain and anxiety disorders. Preliminary results from animal models suggest that AM-1220 may reduce pain perception and anxiety-like behaviors without significant adverse effects typically associated with broader-spectrum cannabinoid agonists .

Mechanism of Action

The mechanism of action of ®-(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as serotonin receptors. The indole core mimics the structure of serotonin, allowing the compound to bind to these receptors and modulate their activity. This interaction can influence various signaling pathways, leading to changes in neurotransmitter release and neuronal activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Insights

- Indole-Naphthalene Core: The indole-naphthalenylmethanone scaffold is shared across multiple compounds (e.g., AM1220, fluorohexyl analog) and is critical for cannabinoid receptor binding .

- Substituent Effects: The (1-methylpiperidin-2-yl)methyl group in AM1220 provides conformational rigidity and basicity, enhancing receptor interaction . Fluorohexyl and hydroxybutyl chains (in analogs) modify lipophilicity and solubility, impacting pharmacokinetics . Piperazine or phenylpiperidine moieties (in non-cannabinoid analogs) shift activity toward other targets, such as serotonin receptors or microbial enzymes .

Biological Activity

(R)-(1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone, commonly known as AM-1220, is a synthetic cannabinoid that has garnered attention due to its significant biological activity, particularly its interaction with cannabinoid receptors. This compound is characterized by its unique structural features, which include an indole moiety linked to a naphthalene group through a methanone functional group, along with a piperidine ring. The molecular formula for AM-1220 is C26H26N2O, with a molecular weight of approximately 382.49 g/mol .

Cannabinoid Receptor Agonism

AM-1220 primarily acts as an agonist for the cannabinoid receptor CB1, exhibiting moderate selectivity over the CB2 receptor. This selectivity is crucial as it may enhance its therapeutic potential while minimizing peripheral side effects commonly associated with non-selective cannabinoid agonists. In vivo studies have demonstrated that AM-1220 influences various physiological processes, including appetite regulation, pain perception, and mood stabilization due to its action on the endocannabinoid system .

Pharmacological Profiles

The pharmacological profile of AM-1220 has been explored in several studies, indicating its potential applications in treating conditions related to the endocannabinoid system:

- Appetite Stimulation : Research indicates that compounds like AM-1220 can enhance appetite, making it potentially useful in conditions where appetite loss is a concern.

- Pain Management : The agonistic action on CB1 receptors suggests a role in modulating pain pathways, which could be beneficial for chronic pain management.

- Mood Regulation : The interaction with neurotransmitter systems implies potential applications in mood disorders .

Structure-Activity Relationship (SAR)

The structure of AM-1220 contributes significantly to its biological activity. The presence of the piperidine ring and the specific arrangement of the indole and naphthalene groups are thought to enhance binding affinity and receptor activation. Comparative studies with other synthetic cannabinoids highlight these unique features:

| Compound Name | Structure Features | Primary Activity |

|---|---|---|

| JWH-018 | Naphthoylindole derivative | CB1 agonist |

| AB-FUBINACA | Indole-based structure with fluorobenzyl group | CB1 agonist |

| UR-144 | Indazole derivative with a cyclopropyl group | CB1 agonist |

| AM-1220 | Indole linked to naphthalene via methanone; piperidine ring | CB1 agonist |

This table illustrates how AM-1220's unique structural characteristics may confer distinct pharmacological properties compared to other synthetic cannabinoids.

In Vivo Studies

Research conducted on the effects of AM-1220 in animal models has shown promising results regarding its efficacy in modulating behaviors associated with anxiety and depression. For instance, experiments involving rodent models have indicated that administration of AM-1220 leads to significant reductions in anxiety-like behaviors, suggesting potential applications in anxiety disorders .

Comparative Efficacy

In comparative studies against other cannabinoids, AM-1220 has demonstrated superior efficacy in specific behavioral assays. For example, it was found to produce more pronounced effects on pain relief compared to JWH-018 and other analogs, indicating its potential as a more effective therapeutic agent .

Safety Profile

While the therapeutic potential is notable, ongoing research is essential to fully understand the safety profile of AM-1220. Preliminary pharmacokinetic studies suggest that it is metabolized efficiently in vivo, but comprehensive toxicity assessments are still required to evaluate long-term safety implications.

Q & A

Q. Key Variables :

- Temperature and solvent polarity critically affect reaction rates and enantiomeric excess (e.g., polar aprotic solvents like DMF enhance nucleophilicity).

- Catalyst choice (e.g., AlCl₃ vs. FeCl₃) impacts regioselectivity in Friedel-Crafts reactions.

How can structural characterization of this compound resolve discrepancies in reported NMR data for similar methanone derivatives?

Advanced Research Focus : Analytical validation and data contradiction analysis.

Methodological Answer :

Discrepancies in NMR data (e.g., chemical shift variations in indole or naphthalene protons) can arise from:

- Conformational Flexibility : The 1-methylpiperidin-2-ylmethyl group may adopt multiple conformers, leading to averaged signals in solution-state NMR. Low-temperature NMR (e.g., 213 K) can "freeze" conformers and resolve splitting .

- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment. For example, crystal structures of analogous indole-methanone compounds confirm spatial arrangements of substituents .

- 2D NMR Techniques : HSQC and NOESY experiments clarify through-space interactions (e.g., naphthalen-1-yl proton coupling with indole C3-H) .

Case Study : A 2024 study resolved conflicting NMR signals for a similar indole-methanone by correlating DFT-calculated shifts with experimental data .

What in vitro assays are suitable for evaluating the biological activity of this compound, particularly its interaction with neurological targets?

Basic Research Focus : Biological screening frameworks.

Methodological Answer :

Given its structural similarity to ligands targeting neurotransmitter receptors, prioritize:

- Receptor Binding Assays :

- Cytotoxicity Profiling : Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) to rule off-target toxicity .

Advanced Consideration : Molecular docking simulations (e.g., AutoDock Vina) predict binding modes to receptors like the 5-HT₃ ion channel, guiding mutagenesis studies .

How can computational modeling address contradictions in SAR studies for indole-naphthalenyl methanones?

Advanced Research Focus : Structure-activity relationship (SAR) rationalization.

Methodological Answer :

Contradictions in SAR (e.g., variable potency despite similar substituents) can be resolved via:

- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor binding stability over 100-ns trajectories. For example, piperidinylmethyl group flexibility may enhance or disrupt hydrophobic interactions .

- Quantum Mechanical (QM) Calculations : Assess electronic effects (e.g., naphthalen-1-yl electron density) on binding affinity using DFT at the B3LYP/6-31G* level .

- Free Energy Perturbation (FEP) : Quantify ΔΔG contributions of specific substituents (e.g., methyl vs. ethyl groups on piperidine) .

Case Study : A 2023 study reconciled conflicting SAR data for a similar compound by identifying a water-mediated hydrogen bond critical for activity .

What experimental strategies mitigate degradation of this compound during long-term stability studies?

Advanced Research Focus : Stability protocol design.

Methodological Answer :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months, with HPLC monitoring of degradation products (e.g., hydrolyzed methanone or oxidized indole) .

- Stabilization Techniques :

- Degradation Pathway Analysis : LC-MS/MS identifies major degradation products, guiding formulation adjustments (e.g., lyophilization for hygroscopic samples) .

How does the stereochemistry at the (R)-configured center influence pharmacological properties?

Advanced Research Focus : Chirality-activity relationships.

Methodological Answer :

- Enantiomer-Specific Activity : The (R)-enantiomer may exhibit higher receptor affinity due to complementary spatial alignment with chiral binding pockets. For example, (R)-configured indole derivatives show 10-fold higher 5-HT₃ antagonism than (S)-counterparts .

- Pharmacokinetic Differences : Chirality affects metabolic stability. CYP3A4-mediated oxidation rates can vary between enantiomers, as shown for analogous piperidine-containing drugs .

- Stereochemical Purity Assessment : Chiral HPLC (e.g., Chiralpak IA column) with polar mobile phases (hexane:isopropanol 90:10) ensures ≥99% enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.